8-Ethyl-2-[4-[(4-methoxybenzoyl)carbamothioyl]piperazin-1-yl]-5-oxopyrido[2,3-d]pyrimidine-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-ETHYL-2-(4-{[(4-METHOXYPHENYL)FORMAMIDO]METHANETHIOYL}PIPERAZIN-1-YL)-5-OXO-5H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID is a complex organic compound with potential applications in medicinal chemistry. This compound features a pyrido[2,3-d]pyrimidine core, which is known for its biological activity and potential as a pharmacophore in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-ETHYL-2-(4-{[(4-METHOXYPHENYL)FORMAMIDO]METHANETHIOYL}PIPERAZIN-1-YL)-5-OXO-5H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the pyrido[2,3-d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the piperazine moiety: This step involves the reaction of the intermediate with piperazine under suitable conditions.
Attachment of the methoxyphenyl group: This can be done through a formylation reaction followed by a nucleophilic substitution.
Final functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
8-ETHYL-2-(4-{[(4-METHOXYPHENYL)FORMAMIDO]METHANETHIOYL}PIPERAZIN-1-YL)-5-OXO-5H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 8-ETHYL-2-(4-{[(4-METHOXYPHENYL)FORMAMIDO]METHANETHIOYL}PIPERAZIN-1-YL)-5-OXO-5H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile: This compound is a potent inhibitor of cyclin-dependent kinase 4 (CDK4) and AMPK-related kinase 5 (ARK5).
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: This compound exhibits antibacterial activity and is synthesized via a three-step protocol.
Uniqueness
8-ETHYL-2-(4-{[(4-METHOXYPHENYL)FORMAMIDO]METHANETHIOYL}PIPERAZIN-1-YL)-5-OXO-5H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID is unique due to its specific combination of functional groups and its potential as a pharmacophore in drug design. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C23H24N6O5S |
---|---|
Molecular Weight |
496.5 g/mol |
IUPAC Name |
8-ethyl-2-[4-[(4-methoxybenzoyl)carbamothioyl]piperazin-1-yl]-5-oxopyrido[2,3-d]pyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C23H24N6O5S/c1-3-27-13-17(21(32)33)18(30)16-12-24-22(25-19(16)27)28-8-10-29(11-9-28)23(35)26-20(31)14-4-6-15(34-2)7-5-14/h4-7,12-13H,3,8-11H2,1-2H3,(H,32,33)(H,26,31,35) |
InChI Key |
UIGTVZYNEARHJE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=O)C2=CN=C(N=C21)N3CCN(CC3)C(=S)NC(=O)C4=CC=C(C=C4)OC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.